molecular formula C17H16Cl2N2O3 B1326854 [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-18-2

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1326854
CAS RN: 1142205-18-2
M. Wt: 367.2 g/mol
InChI Key: MDPLMKWWDQHDDH-UHFFFAOYSA-N
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Description

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid, also known as DCBAA, is a synthetic organic compound with a wide range of applications in scientific research. DCBAA is a versatile compound that can be used in many different lab experiments and research projects. DCBAA has a unique chemical structure that allows it to interact with a wide variety of biological molecules, making it a valuable tool for studying biochemical processes.

Scientific Research Applications

Electrochemical Properties and Supercapacitor Applications

  • Enhanced Pseudocapacitance Performance : The derivative of phenylglycine, including 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, demonstrates improved electrochemical properties and shows promise as an active electrode for supercapacitors. This is attributed to the atomic-scale electronic properties dependent on molecular structures (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Antimicrobial Activities

  • Antimicrobial Activity in Quinazolin-4(3H)-ones : New derivatives synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid showed pronounced antimicrobial activities, especially against strains like E. coli and Staphylococcus aureus (Patel, Patel, & Patel, 2010).

Anti-inflammatory Activity

  • Anti-inflammatory Properties : Substituted (2-phenoxyphenyl)acetic acids, including derivatives with a dichlorophenoxy group, have shown significant anti-inflammatory activity. This activity is enhanced by halogen substitution in the phenoxy ring (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Various compounds derived from or related to [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid have been synthesized and characterized. These studies provide insights into their structural properties and potential applications in different fields, such as the creation of ligands and metal ion complexation (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

Molecular Structure Analysis

  • Molecular Structure and Tautomerism Studies : Investigations into the molecular structure and tautomerism of related compounds, like substituted 2-(2-oxopropyl) and 2-(2-oxo-2-phenylethyl)benzoic acids, contribute to a deeper understanding of the chemical behavior of these compounds (Bowden & Byrne, 1996).

properties

IUPAC Name

2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-7-6-12(15(19)8-13)9-20-16(22)10-21(11-17(23)24)14-4-2-1-3-5-14/h1-8H,9-11H2,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPLMKWWDQHDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152237
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142205-18-2
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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